molecular formula C13H18O2 B2569331 3,3-Dimethyl-2-(tolu-4-yl)butanoic acid CAS No. 1888942-90-2

3,3-Dimethyl-2-(tolu-4-yl)butanoic acid

Cat. No. B2569331
CAS RN: 1888942-90-2
M. Wt: 206.285
InChI Key: LHFYPVWJMNBRGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3,3-Dimethyl-2-(tolu-4-yl)butanoic acid” is a complex organic compound. It contains a butanoic acid backbone with two methyl groups attached to the third carbon atom and a toluene group attached to the second carbon atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the bulky toluene and methyl groups .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the other reactants present. It might undergo reactions typical of carboxylic acids, such as esterification or reactions with bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its melting and boiling points, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Photovoltaic Applications

Organic sensitizers for solar cell applications have been a focus of research due to their potential to efficiently convert solar energy into electricity. Novel organic sensitizers, engineered at a molecular level, exhibit high incident photon-to-current conversion efficiency when anchored onto TiO2 films. These studies provide insights into the structural, electronic, and optical properties of such sensitizers, aiding in the development of more efficient solar cells (Kim et al., 2006).

Synthesis and Structural Analysis

The synthesis and structural analysis of metal–carbonyl complexes have been explored, contributing to the development of new IR-detectable tracers for various applications. Such research offers valuable information on the thermal stability, absorption characteristics, and potential applications of these complexes (Kowalski et al., 2009).

Anticonvulsant and Antinociceptive Activity

Research into hybrid molecules derived from 3-methyl- or 3,3-dimethyl-pyrrolidinediones shows potential anticonvulsant and antinociceptive activities. These studies synthesize and evaluate compounds that combine fragments of known antiepileptic drugs, offering insights into their efficacy and safety profiles (Kamiński et al., 2016).

Polymorphism and Solid-State Studies

The study of dimethyl butanols reveals insights into solid-state polymorphism and the influence of molecular structure on such properties. Research in this area enhances understanding of material properties and their applications in various fields (Juszyńska et al., 2006).

Drug Discovery for Idiopathic Pulmonary Fibrosis

The discovery and development of nonpeptidic αvβ6 integrin inhibitors for the treatment of idiopathic pulmonary fibrosis highlight the application of molecular engineering in therapeutic agent development. This research contributes to the understanding of molecular interactions and the potential for new treatments (Procopiou et al., 2018).

properties

IUPAC Name

3,3-dimethyl-2-(4-methylphenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-9-5-7-10(8-6-9)11(12(14)15)13(2,3)4/h5-8,11H,1-4H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHFYPVWJMNBRGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C(=O)O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethyl-2-(tolu-4-yl)butanoic acid

CAS RN

1888942-90-2
Record name 3,3-dimethyl-2-(4-methylphenyl)butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.